molecular formula C8H16O3 B15092385 (2-Isobutoxy-ethoxy)-acetaldehyde

(2-Isobutoxy-ethoxy)-acetaldehyde

Cat. No.: B15092385
M. Wt: 160.21 g/mol
InChI Key: DTLNNMKRHAGQJZ-UHFFFAOYSA-N
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Description

(2-Isobutoxy-ethoxy)-acetaldehyde is an organic compound that belongs to the family of glycol ethers It is characterized by the presence of an isobutoxy group attached to an ethoxy chain, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutoxy-ethoxy)-acetaldehyde typically involves the reaction of isobutyl alcohol with ethylene oxide to form 2-isobutoxyethanol. This intermediate is then subjected to further reaction with acetaldehyde under controlled conditions to yield the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or other acidic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common in industrial settings to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxy-ethoxy)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

(2-Isobutoxy-ethoxy)-acetaldehyde has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its solvent properties.

Mechanism of Action

The mechanism of action of (2-Isobutoxy-ethoxy)-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s glycol ether structure allows it to penetrate biological membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A glycol ether with similar solvent properties but different structural features.

    2-(2-Ethoxyethoxy)ethanol: Another glycol ether with comparable applications in industry and research.

Uniqueness

(2-Isobutoxy-ethoxy)-acetaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and physical properties

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-[2-(2-methylpropoxy)ethoxy]acetaldehyde

InChI

InChI=1S/C8H16O3/c1-8(2)7-11-6-5-10-4-3-9/h3,8H,4-7H2,1-2H3

InChI Key

DTLNNMKRHAGQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCOCC=O

Origin of Product

United States

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